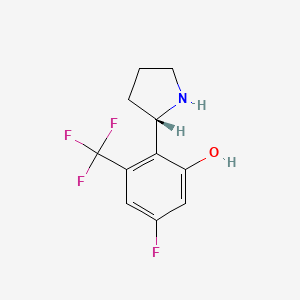
(S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is a chiral compound with significant interest in various scientific fields. Its unique structure, which includes a fluorine atom, a pyrrolidine ring, and a trifluoromethyl group, makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methylsulfonyl chloride and triethylamine . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or an alcohol, while substitution reactions may introduce different functional groups .
Scientific Research Applications
(S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine
- (S)-3-Hydroxypyrrolidine hydrochloride
- Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
(S)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research .
Properties
Molecular Formula |
C11H11F4NO |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
5-fluoro-2-[(2S)-pyrrolidin-2-yl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F4NO/c12-6-4-7(11(13,14)15)10(9(17)5-6)8-2-1-3-16-8/h4-5,8,16-17H,1-3H2/t8-/m0/s1 |
InChI Key |
HLUWPUGRSNIMTI-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2O)F)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















